molecular formula C13H14F3NO4 B13145795 (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

Cat. No.: B13145795
M. Wt: 305.25 g/mol
InChI Key: JSBGFGISEDFDKJ-NXEZZACHSA-N
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Description

(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxyl, and phenylformamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the nitro group yields an amine.

Scientific Research Applications

(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers with specific functionalities.

    Biological Research: The compound is used in biochemical studies to investigate its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating the activity of the target protein and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

(2R,5R)-2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21)/t9-,10-/m1/s1

InChI Key

JSBGFGISEDFDKJ-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CC[C@H](C(F)(F)F)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O

Origin of Product

United States

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